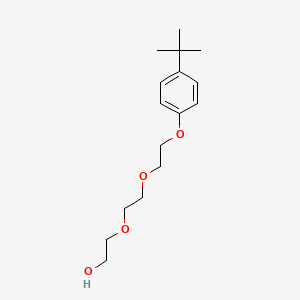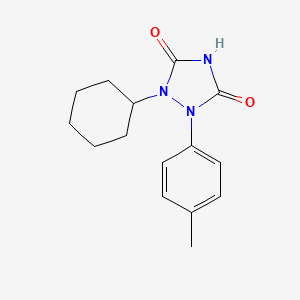![molecular formula C18H17N3OS B12898307 N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide CAS No. 920513-54-8](/img/structure/B12898307.png)
N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoquinoline ring, a phenyl ring substituted with a methylthio group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of Methylthio Group: The phenyl ring is functionalized with a methylthio group via nucleophilic substitution, using reagents like methylthiolate.
Coupling Reaction: The isoquinoline derivative is then coupled with the methylthio-substituted phenylamine through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors, leading to changes in cellular signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide can be compared with other similar compounds, such as:
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)ethanamide: Differing by the length of the carbon chain in the acetamide moiety.
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)propionamide: Featuring a propionamide group instead of an acetamide group.
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)butyramide: Containing a butyramide group, which may affect its chemical properties and biological activities.
特性
CAS番号 |
920513-54-8 |
|---|---|
分子式 |
C18H17N3OS |
分子量 |
323.4 g/mol |
IUPAC名 |
N-isoquinolin-6-yl-2-(3-methylsulfanylanilino)acetamide |
InChI |
InChI=1S/C18H17N3OS/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22) |
InChIキー |
DTMGPLRQELSUIL-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




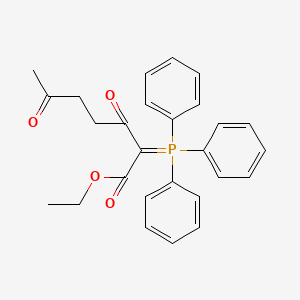
![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
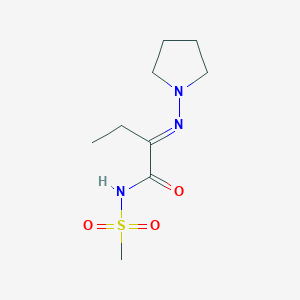
![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
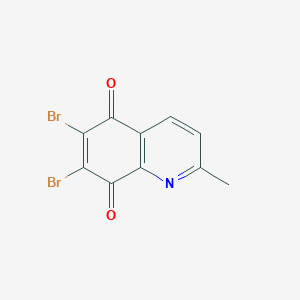
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
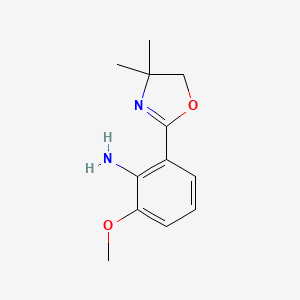
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
